molecular formula C8H5ClN2O B1459945 2-Chloroquinazolin-4(3H)-one CAS No. 607-69-2

2-Chloroquinazolin-4(3H)-one

Cat. No. B1459945
CAS RN: 607-69-2
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
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Description

“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .


Synthesis Analysis

The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .

Scientific Research Applications

Antibacterial and Antitubercular Activities

2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their potential antibacterial and antitubercular activities. For instance, 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as against the Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).

Antimalarial Agent Development

2-Aminoquinazolin-4(3H)-ones have been identified as novel plasmepsin inhibitors, a crucial aspect in treating malaria. These compounds have shown potential in the development of antimalarial agents, with activities against Plasmodium falciparum (Rasina et al., 2016).

Chemical Synthesis and Stability

2-Chloroquinazolin-4(3H)-one has been utilized in complex chemical reactions, leading to the creation of twisted-cyclic or ring-fused guanidines. This demonstrates its role as a versatile building block in synthetic chemistry, contributing to the synthesis of compounds with potential plasma stability and therapeutic applications (Yan et al., 2020).

Corrosion Inhibition

Quinazolinone derivatives, including 2-Chloroquinazolin-4(3H)-one, have been explored for their corrosion inhibition effectiveness. Their application in preventing corrosion of metals in acidic mediums has been studied, indicating a potential role in material science and engineering (Saha et al., 2016).

Synthesis of Novel Compounds

2-Chloroquinazolin-4(3H)-one has been used in the synthesis of various novel compounds with potential antimicrobial activities. This includes the creation of compounds like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have been evaluated for their antimicrobial properties (Patel & Shaikh, 2011).

Anticancer Research

Derivatives of 2-Chloroquinazolin-4(3H)-one have been synthesized and evaluated for their anticancer activities. For instance, novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position have shown promising in vitro anticancer activity (Li et al., 2010).

Future Directions

The future directions for research on 2-Chloroquinazolin-4(3H)-one could involve the synthesis and testing of more derivatives, particularly given their potential antitumor activity . Further studies could also explore the exact mechanism of action of these compounds.

properties

IUPAC Name

2-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGRGEDXKHIFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399174
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazolin-4(3H)-one

CAS RN

607-69-2
Record name 2-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3 g (11 mmol) of the dichloroquinazoline (1A) in 50 mL THF was stirred with 30 mL of 40% aqueous KOH and 3 mL of 40% aqueous tetrabutylammonium hydroxide for 3 days. The layers were allowed to separate and the upper layer was concentrated to give a white solid. This was treated with dilute acetic acid and the solid was collected and washed with water, then dried at 65° C. in vacuo to afford 2.4 g (86%) of the 2-chloroquinazolin-4-one (1). Mp 251–251.7° C.; MS (ES+) m/z 255 (M+H)+. Anal. (C11H11ClN2O3) Calcd.: C, 51.88; H, 4.35; N, 11.00. Found: C, 51.94; H, 4.34; N, 10.95.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
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reactant
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3 mL
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reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxybenzaldehyde (2.00 g, 16.38 mmol), 2-chloropyrimidine (1.88 g, 16.38 mmol) and iPr2NEt (5.71 mL, 32.75 mmol), under N2 atmosphere was heated at 105° C. for 24 h. The reaction mixture was allowed to cool to room temperature. The crude was subjected to column chromatography (silica gel, 20% EtOAc in hexanes) to furnish 1.62 g of the desired aryl ether (1) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
G Yan, BL Zekarias, X Li, VA Jaffett… - … A European Journal, 2020 - Wiley Online Library
A highly efficient 2‐chloroquinazolin‐4(3H)‐one rearrangement was developed that predictably generates either twisted‐cyclic or ring‐fused guanidines in a single operation, …
IA Mazur, AF Vlasenko, BA Samura, VI Linenko… - Pharmaceutical …, 1976 - Springer
Quinazolin-4 (3H)-ones can be alkylated with~-halocarbonyl compounds at N3 [3, 5, 6]. In our case 2-chloroquinazolin-4 (3H)-one (I) easily reacts with~-haloketones in methanol …
Number of citations: 3 link.springer.com
DL Cao, FY Yan, M Wang, CY Li… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 2-Chloroquinazolin-4(3H)-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 7 scripts.iucr.org
EK Ayan, Z Soyer, Ş Uysal - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
Background: α-Glucosidase is an important hydrolytic enzyme playing a vital role in digestion of carbohydrates. It catalyzes the final step of carbohydrates digestion in biological …
Number of citations: 3 www.ingentaconnect.com
Y Deng, H Mu, HB Li, LZ Fu, D Tang, T Wu… - Chemistry & …, 2021 - Wiley Online Library
Toxoplasmosis post serious threaten to human health, leading to severely eye and brain disease, especially for immunocompromised patients and pregnant women. The multiple side …
Number of citations: 1 onlinelibrary.wiley.com
M Lazou, A Tarushi, P Gritzapis, G Psomas - Journal of inorganic …, 2020 - Elsevier
A novel guanine-inspired 2-hydrazinyl-4(3H)-quinazolinone derivative (HL) has been synthesized and characterized. The reaction of HL with Cu(II) in a 1:1 M:L ratio and with Cu(II), Ni(II…
Number of citations: 32 www.sciencedirect.com
Y Deng, Y Zhang, XH Chen, CH Li - European Journal of Medicinal …, 2023 - Elsevier
Growing antibiotic resistance is causing a health care crisis, leading to an urgent need for new antibiotics to tackle serious hospital and community infections. Pleuromutilin, a naturally …
Number of citations: 3 www.sciencedirect.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com
D Twomey - Proceedings of the Royal Irish Academy. Section B …, 1976 - JSTOR
Formation of Oxo-Compounds from Chlorobenzodiazines in Dimethylsulphoxide Page 1 E 79 1 5. FORMATION OF OXO-COMPOUNDS FROM CHLOROBENZODIAZINES IN …
Number of citations: 2 www.jstor.org
SS Zahran, FA Ragab, MG El-Gazzar… - European Journal of …, 2023 - Elsevier
Three new sets of quinazolinones bearing sulfachloropyridazine 4a-f, 6a-i and 8a-i were designed and synthesized. All the synthesized compounds were screened for their in vitro …
Number of citations: 4 www.sciencedirect.com

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